molecular formula C17H13N5O2S B2808070 8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2808070
M. Wt: 351.4 g/mol
InChI Key: FCTOPZPYEBSJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-oxo-2-(thiophen-2-yl)-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C17H13N5O2S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of related compounds, which includes the use of various techniques such as FT-IR, NMR, and X-ray diffraction, have been explored. Such compounds have been synthesized through reactions involving different substrates and analyzed using computational chemistry methods (Jayarajan et al., 2019).

Biological Activity and Anticancer Potential

  • Studies have shown that structurally similar purine derivatives exhibit significant antiproliferative activities on various human cancer cell lines. The structure-activity relationships (SARs) of these compounds suggest potential as selective anti-cancer agents (Zhao et al., 2018).

Synthesis of Purine Derivatives

  • Research into the synthesis of new purine derivatives as agents with potential biological activities has been conducted. This involves the cyclization of carboxamide intermediates and has shown more convenient and higher yield methods compared to other synthesis techniques (Hayallah & Famulok, 2007).

Bioinorganic Chemistry

  • Co(II) complexes with Schiff bases derived from similar compounds have been synthesized and characterized. These complexes show antimicrobial activities, which are higher than the free ligand, indicating potential applications in bioinorganic chemistry (Singh et al., 2009).

Antiviral Activity

  • Synthesis of 9-beta-D-ribofuranosylpurine-6-carboxamides, akin to the compound , has demonstrated antiviral activity against several RNA and DNA viruses in cell culture. This highlights the potential use of similar compounds in antiviral therapies (Westover et al., 1981).

Incorporation into DNA and RNA

  • Studies have shown that derivatives of 8-oxodG, a compound closely related to the one , are incorporated into both DNA and RNA in cells. This finding is significant for understanding the molecular mechanisms of mutagenesis and carcinogenesis (Mundt et al., 2007).

Properties

IUPAC Name

9-(4-methylphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2S/c1-9-4-6-10(7-5-9)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-3-2-8-25-11/h2-8H,1H3,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTOPZPYEBSJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.